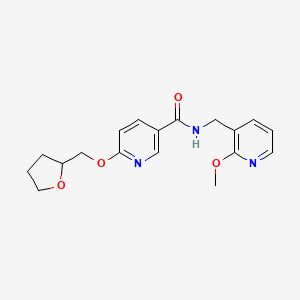

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core, which is often associated with biological activity, and functional groups that may contribute to its reactivity and interaction with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 2-methoxypyridin-3-ylmethyl and tetrahydrofuran-2-ylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it could modulate metabolic pathways involved in tumor growth, warranting further investigation into its efficacy as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in drug metabolism, potentially influencing pharmacokinetics and drug interactions. This is particularly relevant for compounds that undergo cytochrome P450-mediated metabolism.

- Neuroprotective Effects : Some studies have indicated that similar nicotinamide derivatives possess neuroprotective properties, suggesting a potential application in neurodegenerative diseases.

Anticancer Evaluation

A study evaluated the cytotoxicity of N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide against various cancer cell lines. Results indicated that the compound exhibited moderate potency compared to established chemotherapeutics. Further optimization and structural modifications are ongoing to enhance its anticancer activity.

Enzyme Interaction Studies

Research focusing on the interaction of this compound with cytochrome P450 enzymes has demonstrated its potential to alter drug metabolism significantly. This could lead to important implications for drug-drug interactions in clinical settings.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxicity against cancer cell lines; ongoing optimization needed |

| Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes; affects drug metabolism |

| Neuroprotective | Possible neuroprotective effects; further research required |

Mécanisme D'action

The mechanism by which N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide: Shares the nicotinamide core but lacks the additional functional groups.

2-methoxypyridine: Contains the 2-methoxypyridine moiety but not the nicotinamide core.

Tetrahydrofuran: Features the tetrahydrofuran ring but lacks the nicotinamide and pyridine components.

Uniqueness

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in various metabolic processes and diseases, making its inhibitors valuable for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as the methyl donor, producing methylnicotinamide (MNAM) and S-adenosyl-l-homocysteine (SAH). This enzymatic reaction depletes NAM, which is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. Inhibition of NNMT can lead to increased levels of NAM and subsequently enhance NAD+ synthesis through the salvage pathway, impacting energy metabolism and cellular health .

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural features in NNMT inhibitors. The presence of electron-withdrawing groups at certain positions has been linked to increased inhibitory potency. For instance, compounds with optimized substituents at the 4-position of phenyl-triazole showed significant activity against NNMT .

Table 1: Summary of Key Structural Features and Corresponding Biological Activity

| Compound | Structural Feature | IC50 (μM) | Remarks |

|---|---|---|---|

| II399 | Baseline compound | 1.0 | Initial lead compound |

| II559 | Electron-withdrawing at 4-position | 0.0012 | High selectivity for NNMT |

| II802 | Similar to II559 | 0.0016 | Enhanced cellular inhibition |

Biological Activity

This compound has shown promising results in various assays evaluating its inhibitory effects on NNMT. In cell-based assays, this compound exhibited an IC50 value reflecting its potency in inhibiting NNMT activity, which is crucial for understanding its therapeutic potential.

Case Studies

- Inhibition Studies : A recent study demonstrated that compounds structurally similar to this compound were able to inhibit NNMT with IC50 values ranging from 0.001 to 0.5 μM, showcasing their effectiveness in reducing cell viability in cancer cell lines .

- Cell Viability Assays : Compounds with similar structures were tested for their effects on cell viability across different cancer types. The results indicated that these compounds not only inhibited NNMT but also reduced the proliferation of cancer cells significantly at concentrations lower than those required for enzyme inhibition .

Propriétés

IUPAC Name |

N-[(2-methoxypyridin-3-yl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-18-14(4-2-8-19-18)11-21-17(22)13-6-7-16(20-10-13)25-12-15-5-3-9-24-15/h2,4,6-8,10,15H,3,5,9,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSIMKLDOAWAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CNC(=O)C2=CN=C(C=C2)OCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.